molecular formula C21H19FN4O2S B2394296 8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 505080-93-3

8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2394296
CAS RN: 505080-93-3
M. Wt: 410.47
InChI Key: JVCDMFUEQRKNCK-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, also known as BFMDP, is a new psychoactive substance that belongs to the class of cathinones. It has been gaining popularity in the research community due to its potent psychostimulant effects and potential therapeutic applications.

Scientific Research Applications

Synthesis and Applications in Material Science

Sulfur-Transfer Agents

The preparation of sulfur-transfer agents, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases the utility of sulfur-functionalized compounds in synthesizing various sulfanyl derivatives with potential applications in material science and organic synthesis (Klose et al., 1997).

Antimicrobial Activity

Antimicrobial Sulfonamides

A study on the synthesis and evaluation of antimicrobial activity of sulfonamide derivatives demonstrates the potential of sulfur-containing compounds in developing new antimicrobial agents. These compounds showed significant activity against a range of bacteria and fungi, suggesting possible applications in combating microbial resistance (Ghorab et al., 2017).

Fluorescent Probes and Imaging

Fluorescent Probes for DTT Detection

The development of a fluorescent probe based on a sulfanyl-containing compound for detecting DTT (1,4-dithiothreitol) highlights the use of such molecules in biochemical and medical research, particularly for one- and two-photon imaging in cells (Sun et al., 2018).

Organic Synthesis and Chemical Transformations

Reductive Addition to Diones

Research on the reductive addition of hard nucleophiles to diones, including those with methylsulfanyl groups, illustrates the potential of sulfur-containing diones in organic synthesis, enabling the construction of complex molecules with precise functional group incorporation (Vitta et al., 2000).

Antiproliferative and Antifungal Agents

Synthesis of Antiproliferative Compounds

The creation of naphthoquinone derivatives for evaluating their antiproliferative activity against cancer cells and antifungal activity presents another avenue for research applications of sulfur-containing compounds. These substances have shown promising results in inhibiting the growth of certain cancer cell lines and fungi, which could be leveraged for therapeutic purposes (Tandon et al., 2009).

properties

IUPAC Name

8-benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCDMFUEQRKNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

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